molecular formula C10H13N3S B7435916 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile

Cat. No.: B7435916
M. Wt: 207.30 g/mol
InChI Key: LACDNJCBUKQLAK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4

Properties

IUPAC Name

3,3-dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-10(2,3-4-11)8-14-9-7-12-5-6-13-9/h5-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACDNJCBUKQLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)CSC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile typically involves the formation of the pyrazine ring followed by the introduction of the sulfanyl and nitrile groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with a suitable thiol and nitrile source can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the product. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or azido derivatives of the pyrazine ring.

Scientific Research Applications

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanoic acid
  • 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanamide
  • 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanol

Uniqueness

3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

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